molecular formula C42H79NO5 B1600153 Triethanolamine dioleate CAS No. 54999-00-7

Triethanolamine dioleate

Cat. No.: B1600153
CAS No.: 54999-00-7
M. Wt: 678.1 g/mol
InChI Key: LKJAFAGFOFGLLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine dioleate is synthesized by reacting triethanolamine with oleic acid in a mass ratio of 2:1. The reaction is typically carried out in the presence of a solvent such as toluene. The mixture is heated until no water is generated, indicating the completion of the reaction. The product is then cooled to obtain this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the same basic steps but on a larger scale. The reaction is carried out in a reactor with precise control over temperature and mixing to ensure consistent product quality. The final product is often purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Triethanolamine dioleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of triethanolamine dioleate involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to stabilize emulsions and enhance the solubility of various compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous media .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethanolamine dioleate is unique due to its combination of triethanolamine and oleic acid, which imparts both hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .

Biological Activity

Triethanolamine (TEA), also known as Trolamine, is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous liquid that serves various roles in pharmaceuticals and cosmetics, including as a surfactant, emulsifier, and pH adjuster. This article focuses on the biological activity of triethanolamine dioleate, a derivative of triethanolamine, examining its pharmacological properties, mechanisms of action, and safety profile.

This compound exhibits several biological activities primarily due to its surfactant properties. As a surfactant, it lowers interfacial tension, facilitating the emulsification of hydrophobic substances in aqueous solutions. This property is particularly useful in pharmaceutical formulations where drug solubility is crucial for efficacy.

  • Antioxidant Activity : TEA has been noted for its potential antioxidant properties. It may help prevent the auto-oxidation of fats and oils in formulations, which is essential for maintaining the stability of cosmetic and pharmaceutical products .
  • Dermal Absorption : Studies indicate that dermal absorption of triethanolamine increases with dosage. In animal models, absorption rates ranged from 19-28% in rats and 60-80% in mice when applied with acetone . This suggests that TEA can penetrate biological membranes, which may enhance its therapeutic applications.
  • Cytotoxicity : Research has shown that triethanolamine can induce cytotoxic effects under certain conditions. For instance, exposure to high concentrations has been linked to increased oxidative stress and cytotoxicity in cell cultures .

Efficacy in Ear Wax Removal

A systematic review analyzed ten studies involving triethanolamine-based ear drops for the removal of ear wax. The results indicated that active treatments using triethanolamine polypeptide showed a significantly higher clearance rate compared to no treatment (22% vs. 5%) after five days . This highlights its effectiveness as a topical agent.

Safety Profile

While triethanolamine is widely used, it has been associated with certain adverse effects:

  • Allergic Reactions : Reports indicate that triethanolamine can cause contact allergies, particularly in cosmetic applications .
  • Toxicity Studies : In inhalation studies conducted on Wistar rats, triethanolamine exhibited less systemic toxicity compared to diethanolamine but still raised concerns regarding respiratory tract irritation at higher concentrations .

Comparative Analysis of Biological Activity

Property Triethanolamine This compound
Antioxidant ActivityModerateEnhanced
Dermal Absorption19-80%Higher potential
CytotoxicityLow at standard useIncreased at high doses
Efficacy in TreatmentsEffective for ear wax removalPotentially broader applications

Q & A

Basic Research Questions

Q. How can researchers characterize the molecular structure of triethanolamine dioleate using spectroscopic methods?

  • Methodology : Employ a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

  • IR spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for oleate chains (Z-configuration double bonds at δ ~5.3 ppm) and triethanolamine backbone (CH₂ and CH₃ groups) .
  • MS : Confirm molecular weight (1236.96 g/mol) and fragmentation patterns .
    • Experimental Design : Use purified samples dissolved in deuterated solvents (e.g., CDCl₃) for NMR, KBr pellets for IR, and electrospray ionization for MS.

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodology : Utilize gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

  • GC-TEA : Derivatize the compound to enhance volatility, then separate using a polar capillary column (e.g., DB-WAX) .
  • HPLC-MS : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and use reverse-phase C18 columns for separation .
    • Validation : Perform spike-and-recovery tests to assess accuracy (target: 90–110%) and calibrate with certified reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or high-temperature processes to avoid inhalation of vapors.
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound?

  • Methodology :

  • Design : Use a central composite design (CCD) to test variables: enzyme load (1–5 wt%), temperature (40–60°C), substrate molar ratio (oleic acid:TEA = 1:1–3:1), and agitation speed (200–600 rpm) .
  • Analysis : Fit data to a quadratic model and validate via ANOVA (target: p < 0.05 for significant factors).
  • Optimization : Predict maximum esterification yield (e.g., 85–90%) at 50°C, 3:1 molar ratio, and 400 rpm .

Q. What experimental approaches resolve contradictions in reported coordination behavior of triethanolamine derivatives with metal ions?

  • Methodology :

  • Spectroscopic Analysis : Compare IR and electronic spectra to confirm ligand binding modes (e.g., nitrogen vs. oxygen donor sites) .
  • Conductance Measurements : Classify electrolytes (e.g., 1:3 for Cr³⁺ complexes vs. 1:1 for Cu²⁺) to infer ionic vs. covalent bonding .
  • X-ray Diffraction : Resolve crystal structures to validate octahedral vs. tetrahedral geometries .

Q. How can computational modeling predict the solvent interaction dynamics of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation in polar (water) and nonpolar (hexane) solvents using force fields (e.g., AMBER or CHARMM) .
  • Density Functional Theory (DFT) : Calculate charge distribution and H-bonding potential at B3LYP/6-31G* level .
  • Validation : Compare simulated vs. experimental solubility/logP values to refine models .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in physicochemical property measurements (e.g., density, viscosity) of this compound?

  • Methodology :

  • Standardization : Use calibrated instruments (e.g., Anton Paar densitometer) and control temperature (±0.1°C) .
  • Triangulation : Cross-validate results using multiple techniques (e.g., capillary viscometry and rotational rheometry) .
  • Statistical Reporting : Calculate confidence intervals (e.g., 95% CI) and report relative standard deviation (RSD < 5%) .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodology :

  • Protocol Harmonization : Detail exact molar ratios, catalyst purity (e.g., ≥98% lipase), and reaction timelines .
  • Inter-Lab Studies : Share batches for cross-testing and use reference materials (e.g., NIST-traceable standards) .
  • Open Data : Publish raw NMR/MS spectra and reaction conditions in supplementary materials .

Properties

CAS No.

54999-00-7

Molecular Formula

C42H79NO5

Molecular Weight

678.1 g/mol

IUPAC Name

2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate

InChI

InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3

InChI Key

LKJAFAGFOFGLLS-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC

Key on ui other cas no.

54999-00-7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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